N-[3'-acetyl-1-(4-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
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Overview
Description
N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that features a spiro-indole-thiadiazole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to exhibit diverse biological activities, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is being explored for its potential use in drug development and therapeutic applications.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring system also show diverse biological properties.
Oxadiazoline derivatives: These compounds are known for their pharmacological activities and are structurally related to the spiro-indole-thiadiazole core
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[(4-butoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C24H26N4O4S/c1-4-5-14-32-19-12-10-18(11-13-19)15-27-21-9-7-6-8-20(21)24(22(27)31)28(17(3)30)26-23(33-24)25-16(2)29/h6-13H,4-5,14-15H2,1-3H3,(H,25,26,29) |
InChI Key |
RVFMJZNUNOSWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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